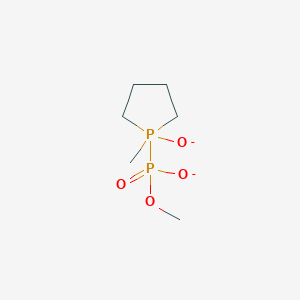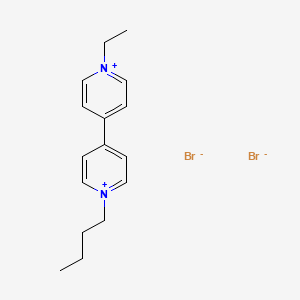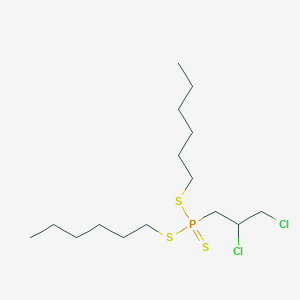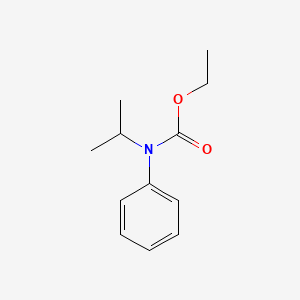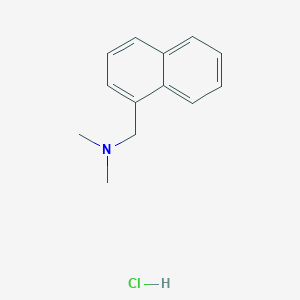![molecular formula C17H25BrClNO3 B14511314 Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate CAS No. 62805-20-3](/img/structure/B14511314.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a decanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl decanoate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include additional steps such as crystallization and recrystallization to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- 2-Bromo-6-chloropyridine
Uniqueness
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
62805-20-3 |
|---|---|
Molekularformel |
C17H25BrClNO3 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxydecanoate |
InChI |
InChI=1S/C17H25BrClNO3/c1-3-5-6-7-8-9-10-14(17(21)22-4-2)23-13-11-12-15(18)20-16(13)19/h11-12,14H,3-10H2,1-2H3 |
InChI-Schlüssel |
KYCYPZTWZGZKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

